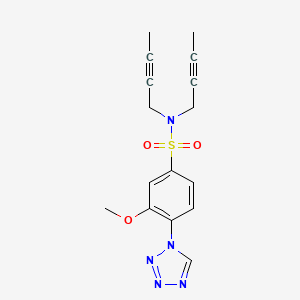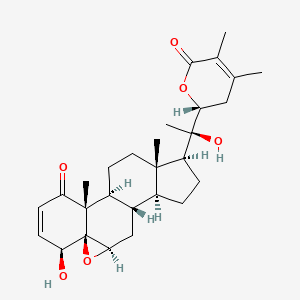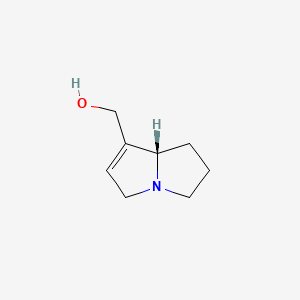
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide typically involves the reaction of 4-hydroxyquinoline derivatives with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-4,8-dione derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-aminoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles like amines or thiols replace the acetyl group, forming new derivatives.
Applications De Recherche Scientifique
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in the death of cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
O,O-Diacetyl-4-hydroxyaminoquinoline 1-oxide can be compared with other quinoline derivatives, such as:
4-hydroxyquinoline: Known for its antimicrobial properties and used in the synthesis of various pharmaceuticals.
2-hydroxyquinoline: Exhibits antifungal and antibacterial activities and is used in the development of agrochemicals.
4-aminoquinoline: Widely studied for its antimalarial properties and used in the treatment of malaria.
This compound stands out due to its unique acetyl group, which imparts distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
38539-23-0 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
[(1-acetyloxy-4H-quinolin-4-yl)amino] acetate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8,12,14H,1-2H3 |
Clé InChI |
MKNWGUKXNRXMFC-UHFFFAOYSA-N |
SMILES |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
SMILES canonique |
CC(=O)ONC1C=CN(C2=CC=CC=C12)OC(=O)C |
Synonymes |
O,O-diacetyl-4-hydroxyaminoquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)











